molecular formula C12H16N2O2 B048808 3-N-Cbz-aminopyrrolidine CAS No. 115551-46-7

3-N-Cbz-aminopyrrolidine

Cat. No.: B048808
CAS No.: 115551-46-7
M. Wt: 220.27 g/mol
InChI Key: DSOICHFMGRBFCM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Cbz-Aminopyrrolidine are largely defined by its interactions with various biomolecules. It is involved in the synthesis of amides, a process that is important in nature as it provides the main amino acid linkage in peptides and proteins

Cellular Effects

It is known that the compound plays a role in the synthesis of amides , which are frequently found in many natural products and biologically active compounds . These amides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Cbz-Aminopyrrolidine involves its role in the synthesis of amides. The reactions involve the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known to be involved in the synthesis of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Cbz-aminopyrrolidine typically involves the following steps :

    Formation of 3-aminopyrrolidine: Pyrrolidine is reacted with ammonia to produce 3-aminopyrrolidine.

    Protection of the Amino Group: The amino group of 3-aminopyrrolidine is protected by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions to form this compound.

The reaction conditions for the protection step usually involve the use of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-N-Cbz-aminopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-pyrrolidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOICHFMGRBFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458741
Record name 3-N-Cbz-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115551-46-7
Record name Phenylmethyl N-3-pyrrolidinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115551-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-N-Cbz-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115551-46-7
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Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-Benzyloxycarbonylamino-pyrrolidine-1-carboxylic acid tert-butyl ester in 40 ml dichloromethane were added 11 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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